4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate
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Overview
Description
Ponceau BS, also known as Acid Red 66 or Biebrich scarlet WS, is a synthetic azo dye with the molecular formula C22H14N4Na2O7S2 and a molecular weight of 556.48 g/mol . It is commonly used in histology and cytology for staining purposes, particularly in the Masson’s trichrome staining procedure for collagen and muscle fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ponceau BS is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt then undergoes a coupling reaction with another aromatic compound to form the azo dye. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of Ponceau BS involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through filtration and recrystallization to obtain the dye in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ponceau BS undergoes various chemical reactions, including:
Oxidation: The azo groups in Ponceau BS can be oxidized to form corresponding nitro compounds.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The aromatic rings in Ponceau BS can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the original azo dye.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ponceau BS has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in histological staining to differentiate between collagen and muscle fibers.
Medicine: Utilized in diagnostic assays and as a staining agent in various medical tests.
Industry: Applied in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
Ponceau BS exerts its effects through its ability to bind to specific molecular targets. In histological staining, it binds to the amino groups of proteins, allowing for the visualization of different tissue components. The binding occurs through electrostatic interactions and hydrogen bonding, which stabilize the dye-protein complex .
Comparison with Similar Compounds
Similar Compounds
Ponceau S: Another azo dye used for protein staining in Western blotting.
Coomassie Brilliant Blue: Used for staining proteins in gel electrophoresis.
Amido Black: Employed for staining proteins in electrophoresis and histology.
Uniqueness
Ponceau BS is unique in its specific application for Masson’s trichrome staining, where it provides clear differentiation between collagen and muscle fibers. Its ability to bind selectively to these tissue components makes it a valuable tool in histological studies .
Properties
Molecular Formula |
C22H15N4O4S2- |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O4S2/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)31)24-23-15-6-9-17(10-7-15)32(28,29)30/h1-13,27,31H,(H,28,29,30)/p-1 |
InChI Key |
DGPOZPKBEHBFCG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S)O |
Origin of Product |
United States |
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